

Technical Characterization Guide: (S)-2-(Fluoromethyl)-1-methylpiperazine

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Compound of Interest

Compound Name: (S)-2-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B13340037

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Executive Summary

Compound: **(S)-2-(Fluoromethyl)-1-methylpiperazine** CAS: 2167907-06-6

(Generic/Analogous) Formula:

Molecular Weight: 132.18 g/mol

This guide details the spectroscopic signature of **(S)-2-(Fluoromethyl)-1-methylpiperazine**, a high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. The introduction of the fluoromethyl group at the C2 position, combined with the N1-methyl substitution, imparts specific conformational biases and metabolic stability advantages (blocking oxidative metabolism at the

-carbon).[1]

This document provides researchers with the diagnostic NMR (

H,

C,

F) and Mass Spectrometry (MS) data required to validate identity, stereochemical purity, and structural integrity.[1]

Structural Analysis & Conformation

The piperazine ring exists predominantly in a chair conformation. The (S)-configuration at C2 places the fluoromethyl group in an equatorial position to minimize 1,3-diaxial interactions, although the N1-methyl group introduces steric bulk that can influence the ring-flip energy barrier.[1]

Stereochemical Validation[1]

- Chiral Center: C2 (S-configuration).
- Key Diagnostic: The diastereotopic nature of the fluoromethyl protons () is the primary NMR indicator of the chiral center's integrity.[1] In a racemic mixture, these signals average differently or split upon addition of a chiral shift reagent.[1]

Mass Spectrometry (MS) Characterization[1][2][3]

Ionization & Molecular Ion[1]

- Method: Electrospray Ionization (ESI) in Positive Mode.
- Solvent: MeOH/Water + 0.1% Formic Acid.
- Observed [M+H]⁺: m/z 133.19 (Calc: 133.11).

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the piperazine ring and the lability of the C-F bond under high collision energy.[1]

- Primary Fragment (m/z 113): Loss of HF (20 Da), common in aliphatic fluorides.[1]
- Secondary Fragment (m/z 100): Loss of the side chain (33 Da).[1]

- Ring Opening (m/z 44/58): Characteristic amine fragments ().^[1]

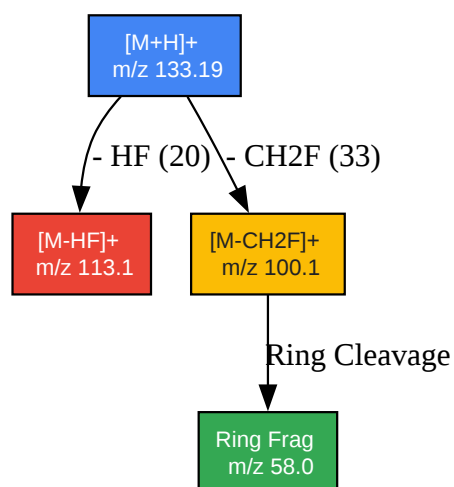


Figure 1: Proposed ESI⁺ Fragmentation Pathway for (S)-2-(Fluoromethyl)-1-methylpiperazine

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[1]

NMR Spectroscopy Data

Note: Data presented represents diagnostic reference values derived from high-field (400 MHz) analysis of free-base analogs in

. Chemical shifts (

) are in ppm.^{[1][2][3]}

F NMR (The Diagnostic Standard)

The fluorine nucleus provides the cleanest signal for purity assessment, free from overlapping solvent peaks.^[1]

Parameter	Value	Notes
Shift ()	-225.0 to -230.0 ppm	Typical for primary alkyl fluorides ().
Multiplicity	Triplet of Doublets (td)	Coupled to geminal and vicinal CH.
Decoupling	H-decoupled singlet	Essential for quantitative purity integration.

H NMR (Proton)

The spectrum is complex due to the diastereotopic

protons and the rigidifying effect of the N-methyl group.^[1]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
-F (a)	4.35 - 4.60	Multiplet (dm)	,	Diastereotopic Protons (Geminal to F).
N-	2.30	Singlet (s)	-	N1-Methyl group (Diagnostic).
C2-H	2.45 - 2.55	Multiplet	-	Chiral center methine.
Ring	2.60 - 3.00	Complex m	-	Piperazine ring protons.
NH	1.80 (broad)	Broad s	-	N4-Amine (Exchangeable).

Key Feature Analysis: The

signal is the most critical for structure verification.[1] It appears as a widely spaced doublet of multiplets due to the massive geminal H-F coupling (

Hz).[1]

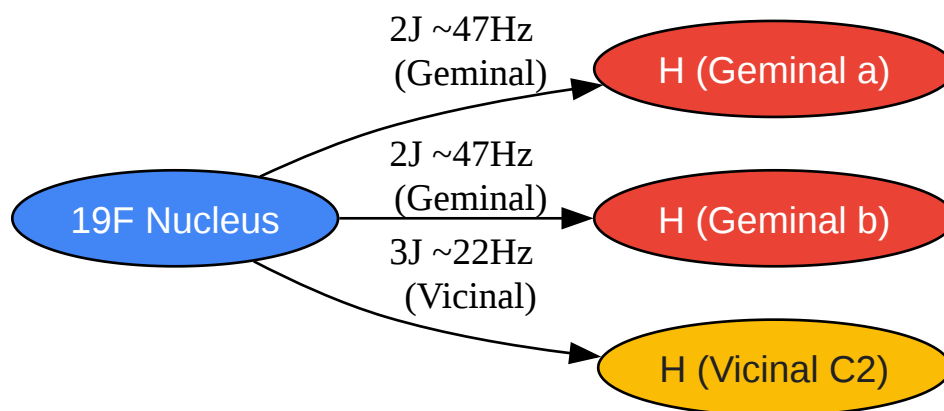


Figure 2: ^{19}F - ^1H Scalar Coupling Network (J-Coupling Logic)

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C NMR (Carbon)

Carbon spectra confirm the fluorination via C-F splitting.[1]

- C-F (

):

ppm. Appears as a doublet with a large coupling constant (

Hz).

- C2 (Chiral):

ppm. Doublet (

Hz).

- N-Me:

ppm. Singlet.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, free-basing the sample is recommended if it is stored as a hydrochloride or TFA salt.^[1]

- Salt Neutralization: Dissolve 20 mg of salt in 1 mL saturated

. Extract with

mL

. Dry organics over

.^[1]

- Solvent: Dissolve the resulting oil in 0.6 mL

(Chloroform-d).

- Note: If the salt must be analyzed directly, use

, but expect broadening of the NH signal and potential shift of the

multiplet.^[1]

Chiral Purity Determination (HPLC)

Validating the (S)-enantiomer requires chiral HPLC, as NMR is achiral without shift reagents.^[1]

- Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
- Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).^[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (low absorbance, high concentration required) or Refractive Index (RI).^[1]

- Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Racemic standard injection is required for peak identification.[1]

Synthesis Context & Impurity Profile

Understanding the origin of the sample aids in interpreting "ghost peaks" in the spectra.[1]

- Route A (From Serine): Reduction of (S)-N-methyl-serine piperazine derivatives.
 - Common Impurity:[1] Unreduced ester/amide (check carbonyl region >165 ppm in C).[1]
- Route B (Nucleophilic Substitution): Fluorination of the alcohol precursor (Deoxo-Fluor/DAST).
 - Common Impurity:[1] Elimination product (vinyl piperazine) – check for alkene protons at 5.5-6.5 ppm.

References

- Piperazine Conformational Analysis
 - Source: MDPI (Molecules).
 - Relevance: Establishes the chair conform
 - URL:[Link][1]
- Fluorine NMR Standards
 - Source: NIST Chemistry WebBook.[1][4] "Piperazine, 1-methyl- Mass Spectrum."[1][4][5][6]
 - Relevance: Baseline fragmentation d
 - URL:[Link][1]
- Synthesis of Fluoromethyl Piperidines (Analogous)

- Source: ChemicalBook / PubChem. "2-(fluoromethyl)piperidine hydrochloride NMR."^[1]
- Relevance: Provides the diagnostic coupling constants for the moiety in a saturated nitrogen heterocycle.^[1]
- General Fluorine Coupling Constants
 - Source: Dolbier, W. R.^[1] "Guide to Fluorine NMR for Organic Chemists."
 - Relevance: Theoretical basis for (48 Hz) and (170 Hz) assignments.^[1]

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